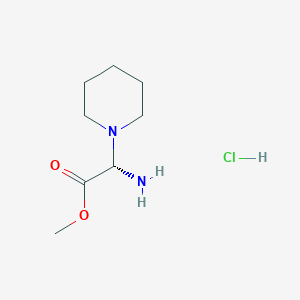![molecular formula C8H8N4 B13004715 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004715.png)
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolopyrazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrazine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a triazolopyrazine with an additional hydroxyl group, while substitution with an amine could yield an amino-triazolopyrazine .
Scientific Research Applications
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological macromolecules.
Medicine: It has shown potential as an antibacterial and anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For example, some derivatives act as inhibitors of enzymes like c-Met and VEGFR-2, which are involved in cancer cell proliferation. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another triazolopyrazine derivative with similar biological activities.
4-Oxo-pyridazinone derivatives: These compounds also exhibit anticancer activities and share a similar structural framework.
Uniqueness
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its cyclopropyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature can enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-6(1)8-11-10-7-5-9-3-4-12(7)8/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAUNFBBROMQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13004635.png)
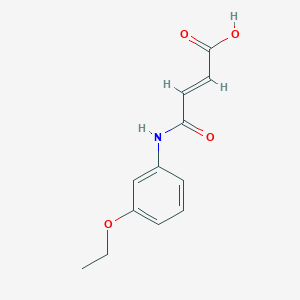
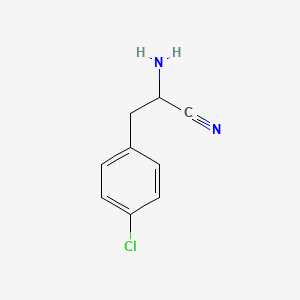
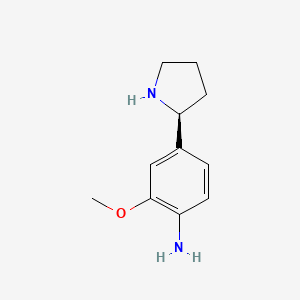
![Rel-(1R,3r,5S)-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13004662.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13004665.png)
![(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B13004673.png)
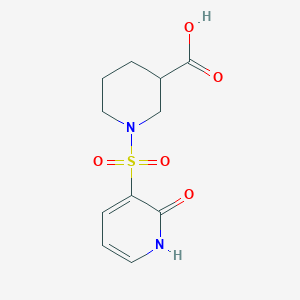
![4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B13004687.png)
![(1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13004689.png)


